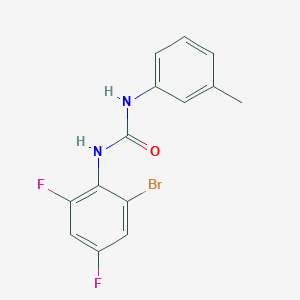
N-(2-bromo-4,6-difluorophenyl)-N'-(3-methylphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-bromo-4,6-difluorophenyl)-N'-(3-methylphenyl)urea, also known as BDFU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BDFU is a urea derivative that has been synthesized through a series of chemical reactions, and its unique structure has made it an attractive candidate for further investigation.
作用机制
The mechanism of action of N-(2-bromo-4,6-difluorophenyl)-N'-(3-methylphenyl)urea varies depending on its application. In medicinal chemistry, N-(2-bromo-4,6-difluorophenyl)-N'-(3-methylphenyl)urea has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, N-(2-bromo-4,6-difluorophenyl)-N'-(3-methylphenyl)urea has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the progression of Alzheimer's disease.
In agriculture, N-(2-bromo-4,6-difluorophenyl)-N'-(3-methylphenyl)urea inhibits the growth of weeds by interfering with the biosynthesis of amino acids, which are essential for plant growth. Similarly, N-(2-bromo-4,6-difluorophenyl)-N'-(3-methylphenyl)urea inhibits the growth of fungi by interfering with their cell wall synthesis.
Biochemical and Physiological Effects:
N-(2-bromo-4,6-difluorophenyl)-N'-(3-methylphenyl)urea has been shown to have various biochemical and physiological effects, depending on its application. In medicinal chemistry, N-(2-bromo-4,6-difluorophenyl)-N'-(3-methylphenyl)urea has been found to induce apoptosis in cancer cells, which leads to their death. Additionally, N-(2-bromo-4,6-difluorophenyl)-N'-(3-methylphenyl)urea has been shown to inhibit the activity of acetylcholinesterase, which can improve cognitive function in Alzheimer's patients.
In agriculture, N-(2-bromo-4,6-difluorophenyl)-N'-(3-methylphenyl)urea inhibits the growth of weeds and fungi by interfering with their biosynthesis of essential compounds, which can lead to their death.
实验室实验的优点和局限性
One advantage of using N-(2-bromo-4,6-difluorophenyl)-N'-(3-methylphenyl)urea in lab experiments is its unique structure, which allows for the investigation of its various properties and applications. Additionally, N-(2-bromo-4,6-difluorophenyl)-N'-(3-methylphenyl)urea is relatively easy to synthesize and purify, which makes it a convenient compound to work with.
However, one limitation of using N-(2-bromo-4,6-difluorophenyl)-N'-(3-methylphenyl)urea in lab experiments is its potential toxicity, as it has been shown to have cytotoxic effects on certain cell lines. Additionally, N-(2-bromo-4,6-difluorophenyl)-N'-(3-methylphenyl)urea may have limited solubility in certain solvents, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for the investigation of N-(2-bromo-4,6-difluorophenyl)-N'-(3-methylphenyl)urea. In medicinal chemistry, N-(2-bromo-4,6-difluorophenyl)-N'-(3-methylphenyl)urea could be further explored for its potential as an anticancer agent and as a treatment for Alzheimer's disease. Additionally, N-(2-bromo-4,6-difluorophenyl)-N'-(3-methylphenyl)urea could be investigated for its potential as a treatment for other neurodegenerative diseases.
In agriculture, N-(2-bromo-4,6-difluorophenyl)-N'-(3-methylphenyl)urea could be further studied for its herbicidal and fungicidal properties, and its potential use in crop protection. Additionally, N-(2-bromo-4,6-difluorophenyl)-N'-(3-methylphenyl)urea could be explored for its potential as a plant growth regulator.
In material science, N-(2-bromo-4,6-difluorophenyl)-N'-(3-methylphenyl)urea could be investigated for its potential use in the synthesis of new materials, such as polymers and nanoparticles. Its unique structure and properties make it an attractive candidate for further investigation in this field.
合成方法
The synthesis of N-(2-bromo-4,6-difluorophenyl)-N'-(3-methylphenyl)urea involves several steps, starting with the reaction of 2-bromo-4,6-difluoroaniline with 3-methylphenyl isocyanate to form the corresponding urea derivative. The reaction is carried out in the presence of a catalyst, such as triethylamine, and the product is purified through recrystallization.
科学研究应用
N-(2-bromo-4,6-difluorophenyl)-N'-(3-methylphenyl)urea has been studied extensively for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, N-(2-bromo-4,6-difluorophenyl)-N'-(3-methylphenyl)urea has been investigated for its anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, N-(2-bromo-4,6-difluorophenyl)-N'-(3-methylphenyl)urea has been explored as a potential treatment for Alzheimer's disease, as it has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the progression of the disease.
In agriculture, N-(2-bromo-4,6-difluorophenyl)-N'-(3-methylphenyl)urea has been studied for its herbicidal properties, as it has been shown to inhibit the growth of certain weeds. Furthermore, N-(2-bromo-4,6-difluorophenyl)-N'-(3-methylphenyl)urea has been investigated for its potential use as a fungicide, as it has been found to inhibit the growth of certain fungi.
In material science, N-(2-bromo-4,6-difluorophenyl)-N'-(3-methylphenyl)urea has been explored for its potential use in the synthesis of new materials, such as polymers and nanoparticles. Its unique structure and properties make it an attractive candidate for further investigation in this field.
属性
IUPAC Name |
1-(2-bromo-4,6-difluorophenyl)-3-(3-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrF2N2O/c1-8-3-2-4-10(5-8)18-14(20)19-13-11(15)6-9(16)7-12(13)17/h2-7H,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPAVOYQHMPYKEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=C(C=C(C=C2Br)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromo-4,6-difluorophenyl)-3-(3-methylphenyl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2-chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]butanamide](/img/structure/B4966394.png)
![N-[2-(2,4-dichlorophenyl)ethyl]-2-methoxycyclohexanamine oxalate](/img/structure/B4966399.png)
![4-[allyl(methylsulfonyl)amino]-N-(5-chloro-2-methylphenyl)benzamide](/img/structure/B4966417.png)
![3-(4-methylbenzyl)-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B4966425.png)

![N'-[(4-methylphenyl)sulfonyl]-N-(4-pentylbicyclo[2.2.2]oct-1-yl)ethanehydrazonamide](/img/structure/B4966442.png)
![3-(benzyloxy)-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B4966443.png)
![2-{2-chloro-4-[(cyclopentylamino)sulfonyl]phenoxy}-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B4966446.png)
![N,N-diethyl-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}aniline](/img/structure/B4966452.png)

![1,3-dimethoxy-2-[3-(2-methoxyphenoxy)propoxy]benzene](/img/structure/B4966464.png)
![4,5,6,7-tetrachloro-2-{4-[(4-nitrophenyl)thio]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4966472.png)
![methyl 6-[3-(difluoromethoxy)phenyl]-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B4966477.png)
![2-{3-[oxo(1-pyrrolidinyl)acetyl]-1H-indol-1-yl}-N-phenylacetamide](/img/structure/B4966497.png)